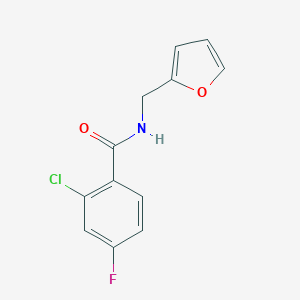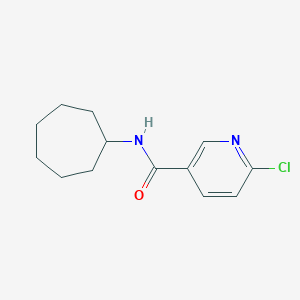
2-chloro-4-fluoro-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(furan-2-ylmethyl)benzamide, also known as CFMB, is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-chloro-4-fluoro-N-(furan-2-ylmethyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-4-fluoro-N-(furan-2-ylmethyl)benzamide is its broad spectrum of activity against various diseases. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-chloro-4-fluoro-N-(furan-2-ylmethyl)benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases.
Synthesis Methods
2-chloro-4-fluoro-N-(furan-2-ylmethyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-chloro-4-fluoroaniline with furan-2-carboxaldehyde, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through a purification process that involves recrystallization.
Scientific Research Applications
2-chloro-4-fluoro-N-(furan-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to possess antitumor, antifungal, and antibacterial properties. This compound has also been studied for its potential use as a diagnostic tool in imaging studies.
properties
Molecular Formula |
C12H9ClFNO2 |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H9ClFNO2/c13-11-6-8(14)3-4-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
InChI Key |
YWEQTXYGJFNFFN-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)


![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)
